1,4-Bis(trichloromethyl)benzene
Overview
Description
1,4-Bis(trichloromethyl)benzene is an organic compound with the molecular formula C₆H₄(CCl₃)₂. It is a white solid that is industrially prepared by the chlorination of para-xylene. This compound is known for its applications in the synthesis of terephthaloyl chloride, a precursor to Kevlar .
Mechanism of Action
Target of Action
1,4-Bis(trichloromethyl)benzene is an organic compound that primarily targets terephthalic acid . This compound plays a crucial role in the synthesis of terephthaloyl chloride , a precursor to Kevlar .
Mode of Action
The compound interacts with its target, terephthalic acid, through a chlorination reaction . This interaction results in the formation of terephthaloyl chloride . It also reacts with sulfur dioxide to give the same acid chloride and thionyl chloride .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the chlorination of para-xylene . This pathway leads to the downstream production of terephthaloyl chloride, a key component in the manufacture of Kevlar .
Pharmacokinetics
Given its industrial usage and chemical properties, it’s likely that its bioavailability is influenced by factors such as its physical state (a white solid ), density (1.778 g/cm³ ), and boiling point (213 °C ).
Result of Action
The molecular result of the action of this compound is the formation of terephthaloyl chloride Due to its strong electron affinity, it can easily undergo electrophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(trichloromethyl)benzene is synthesized through the chlorination of para-xyleneThis photochemical reaction ensures the formation of this compound with high purity .
Industrial Production Methods: The industrial production of this compound involves the chlorination of para-xylene in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and under controlled light conditions to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(trichloromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with terephthalic acid to form terephthaloyl chloride, a key intermediate in the production of Kevlar.
Reduction Reactions: It can be reduced to form 1,4-bis(chlorodifluoromethyl)benzene when reacted with hydrogen fluoride in 1,2-dichloroethane.
Common Reagents and Conditions:
Chlorination: Chlorine gas is used under photochemical conditions.
Reduction: Hydrogen fluoride in 1,2-dichloroethane is used for the reduction reaction.
Major Products Formed:
Terephthaloyl Chloride: Formed from the reaction with terephthalic acid.
1,4-Bis(chlorodifluoromethyl)benzene: Formed from the reduction reaction.
Scientific Research Applications
1,4-Bis(trichloromethyl)benzene has several applications in scientific research:
Comparison with Similar Compounds
Benzotrichloride (C₆H₅CCl₃): Similar in structure but with only one trichloromethyl group attached to the benzene ring.
Hexachlorobenzene (C₆Cl₆): Contains six chlorine atoms attached directly to the benzene ring, differing in reactivity and applications.
Uniqueness: 1,4-Bis(trichloromethyl)benzene is unique due to its dual trichloromethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of high-strength materials like Kevlar .
Properties
IUPAC Name |
1,4-bis(trichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEKOJQFKOIXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026366 | |
Record name | 1,4-Bis(trichloromethyl)benzene | |
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Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Slightly yellow fine crystals; [MSDSonline] | |
Record name | 1,4-Bis(trichloromethyl)benzene | |
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Vapor Pressure |
0.00102 [mmHg] | |
Record name | 1,4-Bis(trichloromethyl)benzene | |
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Color/Form |
CRYSTALS FROM HEXANE OR ETHER | |
CAS No. |
68-36-0 | |
Record name | 1,4-Bis(trichloromethyl)benzene | |
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Record name | 1,4-Bis(trichloromethyl)benzene | |
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Record name | Benzene, 1,4-bis(trichloromethyl)- | |
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Record name | 1,4-Bis(trichloromethyl)benzene | |
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Record name | 1,4-bis(trichloromethyl)benzene | |
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Record name | HEXACHLOROPARAXYLENE | |
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Record name | 1,4-BIS(TRICHLOROMETHYL)BENZENE | |
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Melting Point |
108-110 °C | |
Record name | 1,4-BIS(TRICHLOROMETHYL)BENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5202 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-Bis(trichloromethyl)benzene in polymer synthesis?
A: this compound serves as a valuable monomer in the synthesis of high molecular weight poly(phenylenebenzobisoxazole) (PBO). This polymerization reaction occurs in polyphosphoric acid (PPA) or a mixture of PPA and methanesulfonic acid, utilizing 1,3-diamino-4,6-dihydroxybenzene dihydrochloride as the co-monomer. [] Notably, the trichloromethyl groups of this compound exhibit insensitivity to moisture, simplifying handling procedures. []
Q2: Can this compound be used to produce terephthaloyl chloride?
A: Yes, a recently developed method utilizes this compound as a precursor for terephthaloyl chloride synthesis. [] This approach involves reacting this compound with p-phthalic acid in the presence of a catalyst. The reaction proceeds with the release of hydrogen chloride and yields terephthaloyl chloride upon vacuum distillation. This method boasts advantages like easily accessible raw materials, low cost, and straightforward tail gas treatment, making it suitable for industrial production. []
Q3: How does this compound influence the efficiency of ketones and quinones in polymers?
A: Studies demonstrate that incorporating this compound into polymers like polystyrene (PS) or poly(methyl methacrylate) (PMMA) containing benzophenone or anthraquinones significantly enhances the rate of alkyl radical accumulation, oxygen absorption, and carbonyl group accumulation upon UV irradiation. [] This synergistic effect, observed both in vacuum and air, depends on the concentration and ratio of the components, as well as the UV radiation spectrum. The mechanism proposes that this compound promotes radical escape from the cage during the decomposition of halogenomethylaromatic compounds induced by primary radical pairs. []
Q4: Is there any structural information available about this compound?
A: Crystallographic studies reveal that this compound crystallizes in the triclinic system with the space group P1. [] The crystal structure provides insights into the arrangement of the trichloromethyl groups relative to the benzene ring.
Q5: What is the role of this compound in studying singlet-excitation migration?
A: this compound acts as a quencher of singlet-excited states in studies investigating excitation migration in liquids. Research using alkylnaphthalenes as solvents found that this compound quenches the singlet-excited states of solvent molecules more efficiently than solute molecules like dibenz[a,c]anthracene. [] These findings contribute to understanding energy transfer processes in solution.
Q6: Are there any known toxicological concerns associated with this compound?
A: While detailed toxicological data might require further investigation, a study in Russian [] explored the toxicity of this compound, highlighting the importance of understanding its potential health effects.
Q7: Can you provide information on the analytical methods used to study this compound?
A: While specific analytical methods were not extensively detailed in the provided abstracts, techniques like UV-Vis spectroscopy are likely employed to monitor reactions involving this compound. [] Additionally, techniques like gas chromatography and mass spectrometry could be used to analyze the products and intermediates formed in reactions involving this compound.
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